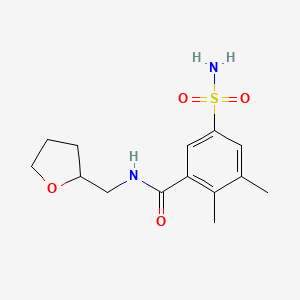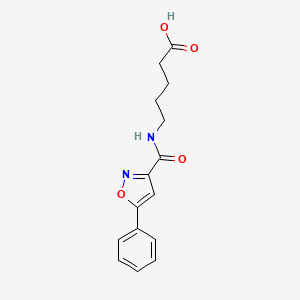![molecular formula C14H15NO4 B7590315 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590315.png)
2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid, also known as MMFC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic benefits. MMFC belongs to the class of furan carboxylic acids and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and induce apoptosis through the activation of caspases. In neuroprotection, this compound may act as an antioxidant and protect neuronal cells from oxidative stress. Additionally, this compound has been shown to disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. In addition, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid in lab experiments is its synthetic nature, which allows for consistent and reproducible results. Additionally, this compound has shown promising results in various fields of research, making it a potentially valuable tool for further studies. However, one limitation of using this compound is its relatively limited availability and high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid research. In cancer research, this compound could be further studied for its potential as a therapeutic agent in combination with other drugs or therapies. In neuroprotection, this compound could be studied for its potential in treating various neurodegenerative diseases. Additionally, this compound could be further studied for its antimicrobial activity and potential as a new class of antibiotics. Overall, this compound has shown promising results in various fields of research and may have potential as a valuable tool for future studies.
Synthesemethoden
2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid can be synthesized through a multistep reaction process involving the condensation of 2-methoxy-N-methylaniline and furan-3-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield this compound as a final product.
Wissenschaftliche Forschungsanwendungen
2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid has been studied for its potential therapeutic benefits in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, this compound has been shown to have a protective effect on neuronal cells and may have potential in treating neurodegenerative diseases. Additionally, this compound has been studied for its antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-15(11-5-3-4-6-12(11)18-2)9-13-10(14(16)17)7-8-19-13/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYKFVNFFHNCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CO1)C(=O)O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7590264.png)
![2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7590265.png)
![2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid](/img/structure/B7590273.png)

![2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590289.png)
![4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid](/img/structure/B7590294.png)

![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid](/img/structure/B7590301.png)
![2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590305.png)

![2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7590341.png)
![1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7590346.png)